6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No.: 878160-17-9
Cat. No.: VC11715168
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878160-17-9 |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 6-amino-7-methoxy-4-methyl-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C10H12N2O3/c1-12-7-3-6(11)8(14-2)4-9(7)15-5-10(12)13/h3-4H,5,11H2,1-2H3 |
| Standard InChI Key | VMLABVHRKWDMOF-UHFFFAOYSA-N |
| SMILES | CN1C(=O)COC2=C1C=C(C(=C2)OC)N |
| Canonical SMILES | CN1C(=O)COC2=C1C=C(C(=C2)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoxazinone core, comprising a benzene ring fused to a 1,4-oxazine moiety. Key substituents include a methoxy group at position 7, an amino group at position 6, and a methyl group at position 4. The IUPAC name, 6-amino-7-methoxy-4-methyl-1,4-benzoxazin-3-one, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 878160-17-9 |
| Molecular Formula | |
| Molecular Weight | 208.21 g/mol |
| SMILES | CN1C(=O)COC2=C1C=C(C(=C2)OC)N |
| InChIKey | VMLABVHRKWDMOF-UHFFFAOYSA-N |
The presence of both electron-donating (methoxy, amino) and electron-withdrawing (oxazinone) groups confers unique electronic properties, influencing its reactivity and solubility.
Synthesis and Manufacturing
General Synthetic Strategies
Benzoxazinones are commonly synthesized via cyclization reactions. For 6-amino-7-methoxy-4-methyl derivatives, two primary routes are proposed:
Cyclization of 2-Aminophenol Derivatives
A widely used method involves reacting substituted 2-aminophenols with chloroacetyl chloride under basic conditions. For example, Shridhar et al. reported a one-step synthesis of 1,4-benzoxazinones using 2-aminophenol and chloroacetyl chloride in methylisobutylketone (MIBK) with sodium bicarbonate . Adapting this approach, the target compound could be synthesized by starting with 2-amino-4-methoxy-5-methylphenol:
This method typically yields 70–80% under optimized conditions .
Reductive Cyclization of Nitro Ethers
Nitro ethers, such as 2-(2-nitrophenoxy)acetonitriles, can be reduced using Fe/AcOH or Zn/NHCl to form benzoxazinones. For instance, Ramesh et al. demonstrated the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts to yield 2H-1,4-benzoxazin-3-ones in high yields .
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard for purity assessment. Mobile phases often consist of acetonitrile/water mixtures.
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TLC: Silica gel plates with ethyl acetate/hexane eluents (3:7) can monitor reaction progress .
Spectroscopic Analysis
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